

# Taltobulin intermediate-10 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |  |  |  |
|----------------------|----------------------------|-----------|--|--|--|
| Compound Name:       | Taltobulin intermediate-10 |           |  |  |  |
| Cat. No.:            | B12368974                  | Get Quote |  |  |  |

### Taltobulin Intermediate-10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Taltobulin intermediate-10**, a key component in the synthesis of the potent anti-cancer agent Taltobulin (also known as HTI-286). We will delve into its chemical properties, the broader mechanism of action of Taltobulin, and the experimental methodologies used to characterize its biological activity.

Core Compound Data: Taltobulin Intermediate-10

| Property          | Value        |
|-------------------|--------------|
| CAS Number        | 1822592-72-2 |
| Molecular Formula | C22H40N2O5   |

# Taltobulin: Mechanism of Action as an Antimicrotubule Agent

**Taltobulin intermediate-10** is a precursor to Taltobulin, a synthetic analogue of the natural tripeptide hemiasterlin.[1] Taltobulin exhibits potent anticancer activity by disrupting microtubule dynamics, a critical process for cell division.[1][2] Its mechanism of action involves several key steps:



- Inhibition of Tubulin Polymerization: Taltobulin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization into microtubules.[1][2] This disruption of microtubule formation is a key initiating event in its cytotoxic effect.
- Mitotic Arrest: The interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.[1]
- Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway,
   leading to programmed cell death in cancer cells.[1][2]

A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance, a common mechanism by which cancer cells evade the effects of other antimicrotubule agents like paclitaxel and vinca alkaloids.[1]

# **Quantitative Biological Data for Taltobulin (HTI-286)**

The following tables summarize the potent in vitro and in vivo activity of Taltobulin.

Table 1: In Vitro Cytotoxicity of Taltobulin (HTI-286) against Human Cancer Cell Lines



| Cell Line | Cancer Type | IC50 (nM) |  |
|-----------|-------------|-----------|--|
| CCRF-CEM  | Leukemia    | 0.2 - 7.3 |  |
| 1A9       | Ovarian     | 0.2 - 7.3 |  |
| A549      | NSCLC       | 0.2 - 7.3 |  |
| NCI-H1299 | NSCLC       | 0.2 - 7.3 |  |
| MX-1W     | Breast      | 0.2 - 7.3 |  |
| MCF-7     | Breast      | 0.2 - 7.3 |  |
| HCT-116   | Colon       | 0.2 - 7.3 |  |
| DLD-1     | Colon       | 0.2 - 7.3 |  |
| Colo205   | Colon       | 0.2 - 7.3 |  |
| KM20      | Colon       | 0.2 - 7.3 |  |
| SW620     | Colon       | 0.2 - 7.3 |  |
| S1        | Colon       | 0.2 - 7.3 |  |
| HCT-15    | Colon       | 0.2 - 7.3 |  |
| Moser     | Colon       | 0.2 - 7.3 |  |
| A375      | Melanoma    | 0.2 - 7.3 |  |
| Lox       | Melanoma    | 0.2 - 7.3 |  |
| SK-Mel-2  | Melanoma    | 0.2 - 7.3 |  |
| Average   | -           | 2.5 ± 2.1 |  |
| Median    | -           | 1.7       |  |

Data from 3-day continuous exposure assays.[1]

Table 2: In Vivo Efficacy of Taltobulin (HTI-286) in Human Tumor Xenograft Models in Mice



| Xenograft<br>Model | Cancer Type             | Administration<br>Route | Dose (mg/kg) | Tumor Growth<br>Inhibition (%) |
|--------------------|-------------------------|-------------------------|--------------|--------------------------------|
| Lox                | Melanoma                | i.v.                    | 1.6          | 96 - 98                        |
| KB-8-5             | Epidermoid<br>Carcinoma | i.v.                    | 1.6          | 84                             |
| MX-1W              | Breast<br>Carcinoma     | i.v.                    | 1.6          | 97                             |
| DLD-1              | Colon Carcinoma         | i.v.                    | 1.6          | 80                             |
| HCT-15             | Colon Carcinoma         | i.v.                    | 1.6          | 66                             |
| Lox                | Melanoma                | p.o.                    | 3            | 97.3                           |
| KB-3-1             | Epidermoid<br>Carcinoma | p.o.                    | 3            | 82                             |

[1]

## **Experimental Protocols**

Detailed methodologies for the key experiments cited in the characterization of Taltobulin are provided below.

# Synthesis of Taltobulin and its Intermediates

The synthesis of Taltobulin is a multi-step process involving the coupling of several key intermediates. While a detailed, publicly available protocol for the synthesis of **Taltobulin intermediate-10** is not available, its formation is a crucial step in the overall synthetic pathway of Taltobulin. The general approach involves the sequential coupling of amino acid-like building blocks. For a comprehensive understanding of the synthesis, it is recommended to consult the primary literature on the synthesis of Taltobulin (HTI-286).

## **Tubulin Polymerization Assay**

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.



 Reagents: Purified tubulin, GTP, polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2), test compound (Taltobulin), and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as a polymerization inhibitor).

#### Procedure:

- A solution of purified tubulin in polymerization buffer is prepared and kept on ice.
- The test compound and control compounds are added to a 96-well plate.
- The tubulin solution is added to the wells.
- The plate is incubated at 37°C to initiate polymerization.
- The change in absorbance at 340 nm is measured over time using a plate reader. An
  increase in absorbance indicates tubulin polymerization.
- Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the controls.

### **Cell Cycle Analysis**

This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.

- Cell Culture: Cancer cells (e.g., KB-3-1 epidermoid carcinoma cells) are cultured in appropriate media.
- Treatment: Cells are treated with varying concentrations of Taltobulin or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
- Cell Staining:
  - Cells are harvested, washed, and fixed in cold ethanol.
  - The fixed cells are treated with RNase to remove RNA.
  - Cells are stained with a fluorescent DNA intercalating agent, such as propidium iodide.



- Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
- Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

### **Apoptosis Assay**

This assay is used to detect programmed cell death induced by a compound.

- Cell Culture and Treatment: Similar to the cell cycle analysis, cancer cells are cultured and treated with Taltobulin.
- Staining: Cells are stained using a commercially available apoptosis detection kit (e.g., Annexin V-FITC and propidium iodide). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. Propidium iodide is a vital dye that is excluded by live cells but stains late apoptotic and necrotic cells.
- Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
- Analysis: The percentage of apoptotic cells is quantified and compared between treated and control groups.

### In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a compound in a living organism.

- Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
- Tumor Implantation: Human cancer cells are injected subcutaneously into the mice.
- Treatment: Once the tumors reach a palpable size, the mice are treated with Taltobulin (administered intravenously or orally) or a vehicle control.
- Tumor Measurement: Tumor size is measured regularly using calipers.
- Analysis: The tumor growth in the treated group is compared to the control group to determine the extent of tumor growth inhibition.



# Visualizations Signaling Pathway of Taltobulin



Click to download full resolution via product page

Caption: Taltobulin's mechanism of action leading to apoptosis.

## **Experimental Workflow for Taltobulin Evaluation**



Click to download full resolution via product page

Caption: Workflow for the synthesis and evaluation of Taltobulin.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Taltobulin intermediate-10 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368974#taltobulin-intermediate-10-cas-numberand-molecular-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com